molecular formula C17H14O3 B15209338 4-methoxy-3,5-diphenylfuran-2(5H)-one CAS No. 7596-43-2

4-methoxy-3,5-diphenylfuran-2(5H)-one

Cat. No.: B15209338
CAS No.: 7596-43-2
M. Wt: 266.29 g/mol
InChI Key: GPZJCKAEIWVRII-UHFFFAOYSA-N
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Description

4-Methoxy-3,5-diphenylfuran-2(5H)-one is an organic compound with the molecular formula C17H14O3 and a molecular weight of 266.29 g/mol . This small molecule features a furanone core structure substituted with methoxy and two phenyl groups, classifying it within a class of compounds of interest in various chemical research fields. As a substituted furanone, this compound serves as a valuable building block or intermediate in synthetic organic chemistry and medicinal chemistry research. Researchers utilize such specialized heterocyclic compounds in the development of novel molecular entities and for structure-activity relationship (SAR) studies. While specific biological data for this compound is limited in the public domain, its structural features are common in compounds investigated for their biological activity. This product is intended for research and development purposes in a laboratory setting only. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this material in accordance with all applicable laboratory safety guidelines.

Properties

CAS No.

7596-43-2

Molecular Formula

C17H14O3

Molecular Weight

266.29 g/mol

IUPAC Name

3-methoxy-2,4-diphenyl-2H-furan-5-one

InChI

InChI=1S/C17H14O3/c1-19-16-14(12-8-4-2-5-9-12)17(18)20-15(16)13-10-6-3-7-11-13/h2-11,15H,1H3

InChI Key

GPZJCKAEIWVRII-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=O)OC1C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

Biological Activity

4-Methoxy-3,5-diphenylfuran-2(5H)-one (commonly referred to as a furanone) is a synthetic organic compound with the molecular formula C17H14O3C_{17}H_{14}O_3. Its structure features a furan ring substituted with two phenyl groups and a methoxy group at the 4-position. This unique arrangement contributes to its biological activity, particularly in the context of inflammatory pathways and potential therapeutic applications.

Inhibitory Effects on Cyclooxygenase Enzymes

Research indicates that this compound acts as a weak inhibitor of cyclooxygenase-1 (COX-1) enzymes. The compound's interaction with COX enzymes suggests potential for development as a scaffold for selective COX inhibitors. This property is significant in the context of pain management and inflammation-related conditions, where modulation of COX activity is often targeted.

Table 1: Comparison of COX Inhibition

Compound NameCOX-1 Inhibition LevelNotes
This compoundWeakPotential scaffold for developing selective inhibitors
RofecoxibPotentSelective COX-2 inhibitor used for pain relief
3,4-Diphenylfuran-2(5H)-oneWeakLacks methoxy group

Antioxidant Activity

In addition to its anti-inflammatory properties, studies have shown that this compound exhibits antioxidant activity . For instance, it has been reported to possess moderate DPPH radical-scavenging activity, which is crucial in combating oxidative stress within biological systems.

Case Studies and Research Findings

  • Anticancer Activity :
    • A study highlighted that derivatives of furo[2,3-g]-1,2,3-benzoxathiazine showed significant anticancer activity against various cancer cell lines. While specific data on this compound was limited, its structural analogs demonstrated promising results with IC50 values ranging from 0.020.02 to 0.08μmol/mL0.08\mu mol/mL against A-549 and HCT-116 cancer cell lines .
  • Anti-inflammatory Studies :
    • The compound's ability to modulate inflammatory pathways has been explored in various studies. It has been suggested that further structural modifications could enhance its efficacy against specific inflammatory targets.
  • Safety and Toxicology :
    • Toxicological assessments indicate that while the compound exhibits biological activity, it also requires careful evaluation for safety profiles in potential therapeutic applications. Reports suggest a calculated margin of exposure greater than 100100 for repeated dose toxicity endpoints .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The furan-2(5H)-one scaffold allows for extensive substitution, leading to variations in physical properties and reactivity. Key structural analogs include:

Compound Name Substituents (Positions 3, 4, 5) Melting Point (°C) Yield (%) Key Spectral Features (IR/NMR) Reference
5,5-Diphenylfuran-2(5H)-one (4a) Phenyl, H, Phenyl 134–136 62 C=O stretch at 1740 cm⁻¹ (IR)
5-(4-Methoxyphenyl)-5-phenylfuran-2(5H)-one (4b) Phenyl, H, 4-Methoxyphenyl 118–120 72 Aromatic protons at δ 6.8–7.4 ppm (NMR)
4-Methoxy-3,5-dimethylpicolinate Methyl, Methoxy, Methyl N/A N/A Methoxy signal at δ 3.9 ppm (NMR)
3-Methoxy-4-methyl-5-prop-1-enylfuran-2(5H)-one Prop-1-enyl, Methoxy, Methyl N/A N/A Olefinic protons at δ 5.2–5.8 ppm (NMR)

Key Observations :

  • Substituent Impact on Melting Points: Electron-donating groups (e.g., methoxy in 4b) reduce melting points compared to non-polar substituents (e.g., phenyl in 4a), likely due to decreased crystal lattice stability .
  • Spectral Differentiation : The methoxy group in 4-methoxy-3,5-diphenylfuran-2(5H)-one would exhibit a distinct singlet in NMR (δ ~3.8–4.0 ppm), while its phenyl groups contribute to aromatic splitting patterns (δ 7.0–7.5 ppm). This contrasts with aliphatic substituents (e.g., propyl or methyl) in other analogs .

Physicochemical Properties

  • LogP and Polarity : 5,5-Diphenylfuran-2(5H)-one (LogP = 3.04) is more lipophilic than methoxy-substituted analogs, suggesting that this compound may have intermediate polarity due to the methoxy group’s electron-donating nature .
  • Thermal Stability : Higher phenyl content (e.g., 4a) correlates with elevated boiling points (>400°C), whereas methoxy groups may lower thermal stability .

Q & A

Q. What are the optimal synthetic routes for 4-methoxy-3,5-diphenylfuran-2(5H)-one in laboratory settings?

The compound can be synthesized via cyclization of 1,3-diphenylprop-2-en-1-one derivatives under acidic conditions (e.g., H₂SO₄ or HCl) in solvents like ethanol or acetic acid at elevated temperatures (60–80°C). Purification typically involves recrystallization or column chromatography to achieve >95% purity. Industrial-scale synthesis may employ continuous flow reactors to enhance yield and efficiency .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

  • NMR : ¹H/¹³C NMR for confirming substituent positions and methoxy group integration.
  • XRD : Single-crystal X-ray diffraction (e.g., using SHELXL) resolves stereochemistry and bond angles, critical for verifying the furanone ring geometry .
  • IR : Confirms carbonyl (C=O) stretching (~1750 cm⁻¹) and methoxy group vibrations.

Q. What are the common chemical reactions involving this compound?

  • Oxidation : Forms quinones or epoxy derivatives using KMnO₄ or CrO₃ .
  • Reduction : Sodium borohydride (NaBH₄) reduces the carbonyl group to a dihydrofuran derivative.
  • Electrophilic substitution : Bromination or nitration on phenyl rings under controlled conditions .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data during structural elucidation?

Cross-validation with XRD data is essential to resolve ambiguities in NMR assignments, particularly for stereoisomers. For example, crystal structures of related furanone derivatives (e.g., (5R)-5-[(1S)-1,2-dihydroxyethyl]-4-methoxy-3-phenyl-2,5-dihydrofuran-2-one) confirm substituent configurations and hydrogen-bonding networks . Isotopic labeling (e.g., ¹³C-enriched methoxy groups) can also clarify spectral overlaps .

Q. What strategies are effective for studying asymmetric synthesis or diastereomeric control in derivatives of this compound?

Chiral catalysts (e.g., BINOL-based systems) or enzymatic resolution can induce asymmetry. For example, the crystal structure of (5R)-5-[(1S)-1,2-dihydroxyethyl]-4-methoxy-3-phenyl-2,5-dihydrofuran-2-one demonstrates how stereochemical outcomes depend on precursor enantiopurity and reaction conditions .

Q. How can mechanistic studies elucidate the biological activity of this compound?

  • Enzyme inhibition assays : Test interactions with bacterial enzymes (e.g., DNA gyrase) or cancer-related kinases.
  • Molecular docking : Computational models predict binding affinities to targets like tubulin or apoptosis regulators .
  • Metabolic profiling : LC-MS/MS identifies metabolites formed during oxidation/reduction in biological systems.

Q. What challenges arise in crystallographic refinement of this compound, and how are they addressed?

High thermal motion in the methoxy group or phenyl rings can reduce data quality. Using SHELXL with TWIN/BASF commands improves refinement for twinned crystals. Disorder modeling and restraints on bond angles are critical for accuracy .

Q. How does the reactivity of this compound compare to analogs like 3,5-diphenylfuran-2(5H)-one?

The methoxy group enhances electron density on the furanone ring, increasing susceptibility to nucleophilic attack. Comparative studies show that 4-methoxy derivatives undergo faster oxidation than non-substituted analogs but exhibit lower stability in acidic conditions .

Methodological Tables

Reaction Optimization Parameters Conditions Outcome
Cyclization temperature60–80°CMaximizes yield (75–85%)
Solvent polarityEthanol > Acetic AcidReduces byproduct formation
Catalyst loading (H₂SO₄)5–10 mol%Balances reaction rate and purity
Key Crystallographic Data Values
Space group (example derivative)P2₁2₁2₁
R-factor (refined)<0.05
Hydrogen-bonding interactionsO–H⋯O (2.8–3.1 Å)

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